Tanshinone IIA Tanshinone IIA 1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g]benzofuran-10,11-dione is an abietane diterpenoid.
Tanshinone IIA is a natural product found in Salvia miltiorrhiza, Salvia glutinosa, and other organisms with data available.
See also: Salvia Miltiorrhiza Root (part of).
Brand Name: Vulcanchem
CAS No.: 568-72-9
VCID: VC21327224
InChI: InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3
SMILES:
Molecular Formula: C19H18O3
Molecular Weight: 294.3 g/mol

Tanshinone IIA

CAS No.: 568-72-9

Cat. No.: VC21327224

Molecular Formula: C19H18O3

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Tanshinone IIA - 568-72-9

CAS No. 568-72-9
Molecular Formula C19H18O3
Molecular Weight 294.3 g/mol
IUPAC Name 1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Standard InChI InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3
Standard InChI Key HYXITZLLTYIPOF-UHFFFAOYSA-N
Canonical SMILES CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C
Colorform Red powder

Chemical Properties and Structure

Molecular Characteristics

Tanshinone IIA is chemically identified as 1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g]benzofuran-10,11-dione . It has the molecular formula C₁₉H₁₈O₃ and a molecular weight of 294.34 g/mol . The compound is registered with the CAS number 568-72-9 and has several synonyms including Tanshinone II, Dan Shen Ketone, and Tanshinone B .

Physical and Chemical Properties

Tanshinone IIA appears as a brick-red or orange crystalline powder with distinct physical and chemical characteristics . The compound has been well-characterized through various analytical methods, and its properties are summarized in the following table:

PropertyValue
Molecular FormulaC₁₉H₁₈O₃
Molecular Weight294.34 g/mol
Melting Point196.0 to 200.0 °C
Boiling Point480.7±44.0 °C (Predicted)
Density1.209±0.06 g/cm³ (Predicted)
AppearanceBrick-red or orange crystalline powder
LogP4.925 (estimated)
StabilityStable for 1 year from date of purchase as supplied
Storage2-8°C recommended

Solubility and Stability

Regarding stability, Tanshinone IIA remains stable for up to one year when stored properly. Solutions prepared in DMSO or ethanol may be stored at -20°C for up to three months without significant degradation .

Pharmacokinetic Properties

Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of Tanshinone IIA has been studied using various databases and experimental models. According to the Traditional Chinese Medicine Systems Pharmacology (TCMSP) database, Tanshinone IIA displays the following pharmacokinetic parameters :

ParameterValue
MW294.37
AlogP4.66
Hydrogen Bond Donors (Hdon)0
Hydrogen Bond Acceptors (Hacc)3
Oral Bioavailability (OB %)49.89
Caco-2 Permeability (nm/s)1.05
Blood-Brain Barrier (BBB)0.70
Drug-likeness (DL)0.40

These parameters suggest that Tanshinone IIA has moderate oral bioavailability and blood-brain barrier penetration capabilities, which are important considerations for its therapeutic applications .

Pharmacological Activities

Cardiovascular Effects

Tanshinone IIA demonstrates significant protective effects against cardiovascular diseases, particularly atherosclerosis (AS). Its mechanisms of action on the cardiovascular system are multifaceted and target various cell types involved in the pathogenesis of atherosclerosis .

Protection of Vascular Endothelial Cells

Tanshinone IIA protects vascular endothelial cells (VECs) through multiple mechanisms. It inhibits oxidative stress and inflammatory damage of VECs, which are crucial in the early stages of atherosclerosis development . By improving endothelial cell function, Tanshinone IIA helps maintain vascular homeostasis and prevents the progression of vascular diseases .

Effects on Vascular Smooth Muscle Cells

One of the notable effects of Tanshinone IIA is its ability to regulate vascular smooth muscle cells (VSMCs). It reduces vascular stenosis by inhibiting the proliferation and migration of VSMCs . Additionally, it improves the stability of the fibrous cap of atherosclerotic plaques by inhibiting apoptosis and inflammation of VSMCs, which is critical for preventing plaque rupture and subsequent cardiovascular events .

Macrophage Regulation and Foam Cell Formation

Tanshinone IIA inhibits the inflammatory response of macrophages and the formation of foam cells in atherosclerotic plaques . This action is significant as foam cells are lipid-laden macrophages that contribute substantially to atherosclerotic plaque development and progression .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant properties of Tanshinone IIA make it valuable for conditions characterized by chronic inflammation and oxidative stress.

Oxidative Stress Reduction

Studies on diabetic retinopathy have demonstrated that Tanshinone IIA increases levels of superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) in retinal tissue while decreasing malondialdehyde (MDA) levels . These changes indicate enhanced antioxidant capacity and reduced oxidative damage in the treated tissues .

Anti-inflammatory Mechanisms

Tanshinone IIA significantly reduces the expression of inflammatory mediators including vascular endothelial growth factor (VEGF), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) . In diabetic retinopathy models, it also decreases the expression of caspase-3 mRNA, suggesting an anti-apoptotic effect .

At the protein level, Tanshinone IIA increases the expression of Bcl-2 (an anti-apoptotic protein) while decreasing Bax (a pro-apoptotic protein) and VEGFA, further supporting its anti-inflammatory and tissue-protective effects .

Anticancer Activities

Recent research has revealed that Tanshinone IIA possesses remarkable inhibitory effects against various tumor cell types . Its anticancer mechanisms involve multiple cellular pathways that regulate cell proliferation, apoptosis, and metastasis.

Effects on Cell Cycle and Apoptosis

Tanshinone IIA has been reported to regulate the cell cycle and induce apoptosis in various cancer cell lines . It activates caspase-3, a key executor enzyme in the apoptotic pathway, leading to programmed cell death in cancer cells .

Neuroblastoma and Other Cancers

A recent study analyzing the potential targets of Tanshinone IIA in human neuroblastoma identified 107 overlapping genes as co-expression targets between Tanshinone IIA and neuroblastoma . This finding suggests specific molecular pathways through which Tanshinone IIA might exert its anticancer effects in this particular cancer type .

Clinical Applications

Current Therapeutic Uses

Tanshinone IIA and its derivatives, particularly sodium tanshinone IIA sulfonate (STS), are currently used in China and neighboring countries to treat various conditions including cardiovascular diseases, diabetes, apoplexy, arthritis, and sepsis .

Clinical Formulations

Several pharmaceutical preparations containing Tanshinone IIA are available for clinical use, including tanshinone tablets, tanshinone capsules, tanshinone injections, Danshen Shuxin capsules, compound Danshen soft capsules, and compound Danshen particles . Sodium tanshinone IIA sulfonate, a water-soluble derivative, is particularly common in clinical applications due to its improved bioavailability compared to the parent compound .

Future Research Directions

Molecular Targets and Mechanism Elucidation

Despite extensive research on Tanshinone IIA, there remains a need to further study its specific molecular targets using systems biology methods to fundamentally elucidate its mechanisms of action . Understanding these targets could lead to more precise therapeutic applications and potentially the development of derivatives with enhanced efficacy or reduced side effects.

Clinical Evidence Development

There is currently a lack of high-quality evidence-based medical data on Tanshinone IIA treatment for atherosclerosis and other conditions . Randomized controlled clinical trials are recommended to evaluate the exact efficacy of Tanshinone IIA in improving various disease states, which would strengthen the scientific basis for its clinical application .

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